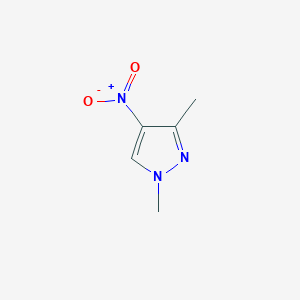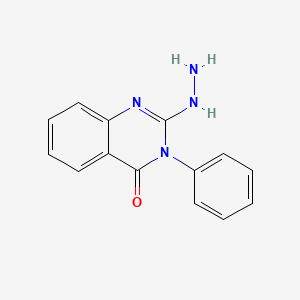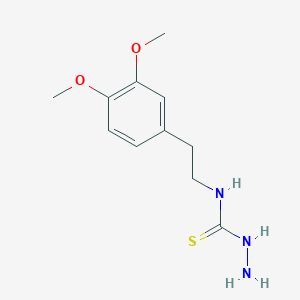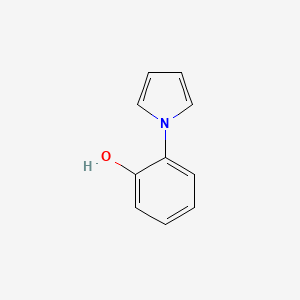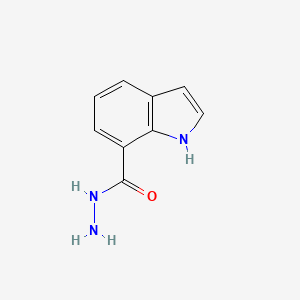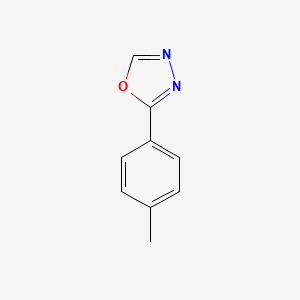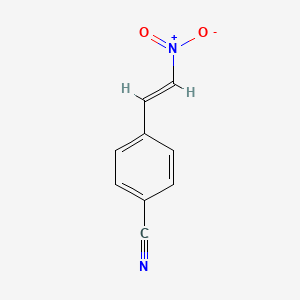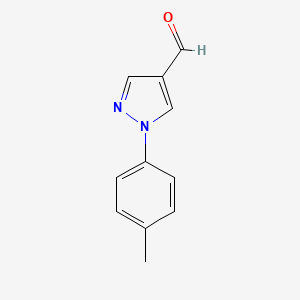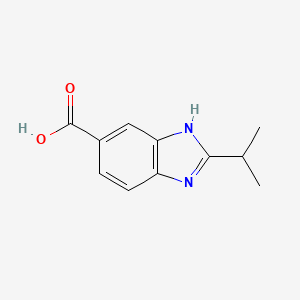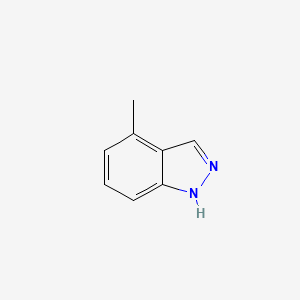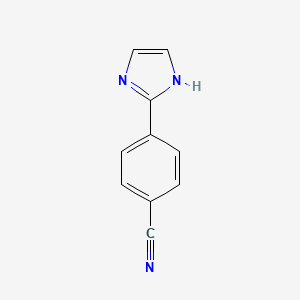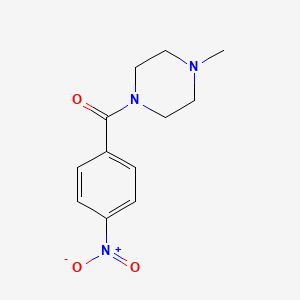
(4-甲基哌嗪-1-基)(4-硝基苯基)甲酮
概述
描述
“(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone” is a chemical compound with the empirical formula C12H15N3O3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone” can be represented by the SMILES string [O-]N+C(N2CCN©CC2)=O)=O . The InChI key for this compound is YRQBFQMVTVLQGD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone” is a solid substance . Its molecular weight is 249.27 .科学研究应用
1. Electro-Optic Applications
- Summary of Application : The compound 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol, which is similar to the one you mentioned, has been synthesized and crystallized to investigate its suitability for electro-optic device applications .
- Methods of Application : The compound was synthesized and crystallized using acetonitrile as a solvent. A slow evaporation technique was employed at room temperature .
- Results or Outcomes : The compound was found to have a SHG efficiency 1.03 times that of standard KDP. It also showed blue light emission, making it a potential candidate for opto-electronic applications .
2. Antifungal Applications
- Summary of Application : A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
- Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
- Results or Outcomes : The antifungal activity of the newly synthesized compounds was evaluated, but the specific results were not provided in the summary .
3. Solubility Enhancement
- Summary of Application : Certain 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, which are structurally similar to the compound you mentioned, have been synthesized .
- Methods of Application : These compounds were prepared as hydrochloride salts to increase their solubility in water .
- Results or Outcomes : The exact determination of the structure parameters of these new compounds was the focus of the study .
4. Antitumor Applications
- Summary of Application : A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antitumor agents .
- Methods of Application : The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .
- Results or Outcomes : The antitumor activity of the newly synthesized compounds was evaluated, but the specific results were not provided in the summary .
5. Diabetes Treatment
- Summary of Application : SIRT6 is a deacetylase of histone H3 and inhibitors of SIRT6 have been thought as potential agents for treatment of diabetes .
- Methods of Application : A series of new SIRT6 inhibitors containing the skeleton 1-phenylpiperazine were discovered .
- Results or Outcomes : The specific results were not provided in the summary .
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(5-3-10)15(17)18/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRXCSPRJVBXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352008 | |
| Record name | (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone | |
CAS RN |
21091-98-5 | |
| Record name | (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

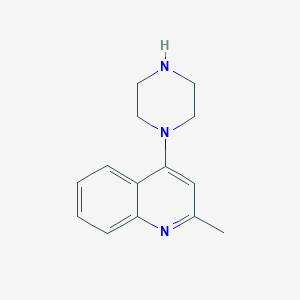
![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)
